5-(3,4-Dimethylphenyl)piperazin-2-one
CAS No.:
Cat. No.: VC17665161
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16N2O |
---|---|
Molecular Weight | 204.27 g/mol |
IUPAC Name | 5-(3,4-dimethylphenyl)piperazin-2-one |
Standard InChI | InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)11-6-14-12(15)7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) |
Standard InChI Key | UFLFPYJMYFSCME-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C2CNC(=O)CN2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(3,4-Dimethylphenyl)piperazin-2-one features a piperazin-2-one core, a lactam derivative of piperazine, with a 3,4-dimethylphenyl group attached at the fifth position. The piperazin-2-one moiety consists of a six-membered ring containing two nitrogen atoms, one of which is part of a ketone group (Figure 1). The 3,4-dimethylphenyl substituent introduces steric and electronic effects that influence the compound’s solubility, stability, and receptor-binding affinity .
Key structural attributes:
-
Molecular formula: C₁₂H₁₆N₂O
-
Molecular weight: 204.27 g/mol
-
IUPAC name: 5-(3,4-Dimethylphenyl)piperazin-2-one
The dimethyl groups at the 3- and 4-positions of the phenyl ring enhance lipophilicity, potentially improving blood-brain barrier permeability compared to unsubstituted phenyl analogs .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-(3,4-Dimethylphenyl)piperazin-2-one can be inferred from methods used for analogous piperazine derivatives. A common approach involves nucleophilic substitution reactions between halogenated intermediates and piperazine precursors .
Representative synthesis protocol:
-
Intermediate preparation: 3,4-Dimethylbenzyl bromide is reacted with piperazin-2-one under basic conditions (e.g., K₂CO₃ or Na₂CO₃) in a polar aprotic solvent like acetonitrile .
-
Coupling reaction: The reaction proceeds via an SN2 mechanism, with the benzyl bromide displacing a hydrogen atom on the piperazine ring .
-
Purification: Crude products are isolated via column chromatography using dichloromethane or chloroform as eluents .
Example reaction:
Spectroscopic Characterization
Data from related compounds suggest the following spectral features:
-
IR spectroscopy: A strong absorption band near 1640–1680 cm⁻¹ (C=O stretch) .
-
¹H NMR: Signals for the dimethylphenyl group appear as singlets at δ 2.25–2.30 ppm (6H, CH₃), while piperazine protons resonate at δ 3.40–3.70 ppm .
-
Mass spectrometry: A molecular ion peak at m/z 204.27 (M⁺) .
Compound | Substituent | Predicted Activity |
---|---|---|
5-(3,4-Dimethylphenyl)piperazin-2-one | 3,4-Dimethylphenyl | CNS modulation, antimicrobial |
5-(4-Chlorophenyl)piperazin-2-one | 4-Chlorophenyl | Antipsychotic |
5-(2-Pyridyl)piperazin-2-one | 2-Pyridyl | Anticancer (PARP inhibition) |
Applications in Medicinal Chemistry
Drug Development Prospects
The compound’s balance of lipophilicity and hydrogen-bonding capacity (from the ketone group) makes it a candidate for:
Future Research Directions
Priority Areas
-
In vitro screening: Evaluate affinity for serotonin and dopamine receptors.
-
ADMET profiling: Assess absorption, distribution, and metabolic stability.
-
Structural optimization: Introduce polar groups to modulate solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume